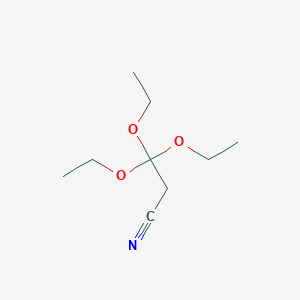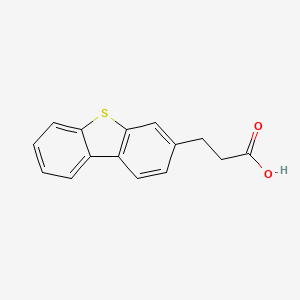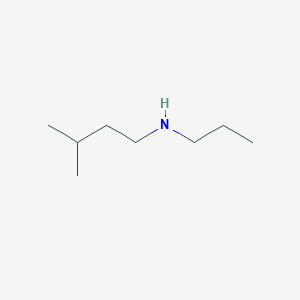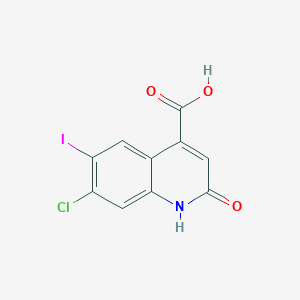
7-chloro-6-iodo-2-oxo-1H-quinoline-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Chloro-6-iodo-2-oxo-1H-quinoline-4-carboxylic acid is a quinoline derivative with significant potential in various scientific and industrial applications. Quinoline and its derivatives are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-chloro-6-iodo-2-oxo-1H-quinoline-4-carboxylic acid typically involves multiple steps, starting with the construction of the quinoline core. One common approach is the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent. The resulting quinoline core can then be functionalized with chlorine and iodine atoms through halogenation reactions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve more efficient and scalable methods, such as continuous flow chemistry or microwave-assisted synthesis. These methods can enhance reaction rates and yields, making the production process more cost-effective and environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions: 7-Chloro-6-iodo-2-oxo-1H-quinoline-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with higher oxidation states, which may exhibit different biological activities.
Reduction: : Reduction reactions can be used to modify the compound's functional groups, potentially altering its properties.
Substitution: : Halogen atoms on the quinoline ring can be substituted with other functional groups, leading to a variety of derivatives.
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Various nucleophiles and electrophiles can be employed for substitution reactions, depending on the desired functional group.
Major Products Formed: The major products formed from these reactions include oxidized quinoline derivatives, reduced quinoline derivatives, and various substituted quinoline compounds. These products can exhibit different biological activities and properties, making them valuable for further research and development.
Aplicaciones Científicas De Investigación
7-Chloro-6-iodo-2-oxo-1H-quinoline-4-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: : The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: : Its biological activities make it a candidate for the development of new drugs and therapeutic agents.
Medicine: : The compound's antimicrobial and anticancer properties are of particular interest for the development of new treatments for infections and cancer.
Industry: : Its unique chemical properties make it useful in various industrial applications, such as the production of dyes, pigments, and other chemical products.
Mecanismo De Acción
The mechanism by which 7-chloro-6-iodo-2-oxo-1H-quinoline-4-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the inhibition or activation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.
Comparación Con Compuestos Similares
7-Chloro-6-iodo-2-oxo-1H-quinoline-4-carboxylic acid is similar to other quinoline derivatives, such as 7-chloro-6-fluoro-1-cyclopropyl-1,4-dihydro-4-oxo-3-quinoline carboxylic acid. its unique combination of chlorine and iodine atoms sets it apart, potentially leading to different biological activities and properties. Other similar compounds include various halogenated quinolines and quinoline-based drugs.
Propiedades
Fórmula molecular |
C10H5ClINO3 |
|---|---|
Peso molecular |
349.51 g/mol |
Nombre IUPAC |
7-chloro-6-iodo-2-oxo-1H-quinoline-4-carboxylic acid |
InChI |
InChI=1S/C10H5ClINO3/c11-6-3-8-4(1-7(6)12)5(10(15)16)2-9(14)13-8/h1-3H,(H,13,14)(H,15,16) |
Clave InChI |
GERDEBZYFGGXLA-UHFFFAOYSA-N |
SMILES canónico |
C1=C2C(=CC(=O)NC2=CC(=C1I)Cl)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 4-[(2-ethoxy-2-oxoethyl)-methylamino]-4-oxobutanoate](/img/structure/B15358180.png)
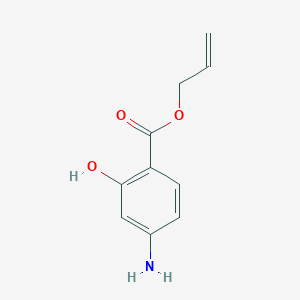
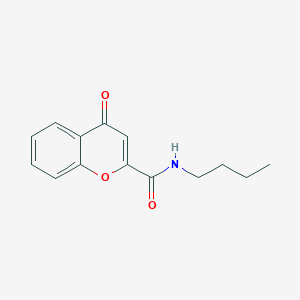

![2-Bromo-5-[2-(dimethylamino)ethoxy]benzaldehyde](/img/structure/B15358189.png)
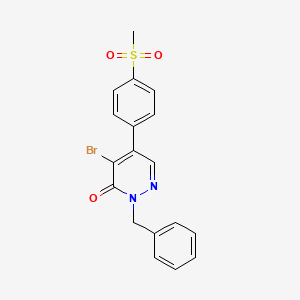
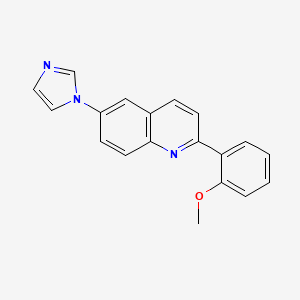
![N-[(2-chloro-4-morpholin-4-ylthieno[3,2-d]pyrimidin-6-yl)methyl]propan-1-amine](/img/structure/B15358212.png)
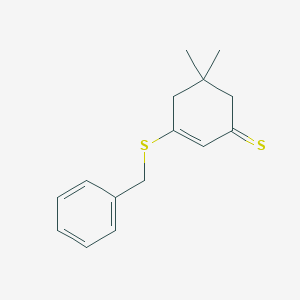
![tert-butyl N-[2-hydroxy-1-(4-hydroxy-3-methylphenyl)ethyl]carbamate](/img/structure/B15358228.png)
